2,3,7,8-Tetrachlorodibenzo-p-dioxin

AhR binding affinity radioligand binding Kd determination

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is the prototypical and most potent member of the polychlorinated dibenzo-p-dioxin (PCDD) class, functioning as a high-affinity ligand for the aryl hydrocarbon receptor (AhR). Its unparalleled potency and metabolic persistence have established it as the universal benchmark against which all other dioxin-like compounds (DLCs) are calibrated in toxic equivalency factor (TEF) schemes, making it indispensable for any laboratory conducting AhR-mediated toxicology, environmental risk assessment, or endocrine disruption research.

Molecular Formula C12H4Cl4O2
Molecular Weight 322.0 g/mol
CAS No. 1746-01-6
Cat. No. B1682605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,7,8-Tetrachlorodibenzo-p-dioxin
CAS1746-01-6
Synonyms2,3,7,8-Tetrachlorodibenzo-p-dioxin
Chlorinated Dibenzo p dioxins
Chlorinated Dibenzo-p-dioxins
Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetrachloro-
Dibenzo-p-dioxins, Chlorinated
Dibenzo-p-dioxins, Polychlorinated
Dibenzodioxin, Polychlorinated
Dibenzodioxins, Polychlorinated
PCDD
Polychlorinated Dibenzo p dioxins
Polychlorinated Dibenzo-p-dioxins
polychlorinated dibenzodioxin
Polychlorinated Dibenzodioxins
Polychlorodibenzo 4 dioxin
Polychlorodibenzo p dioxin
polychlorodibenzo-4-dioxin
polychlorodibenzo-p-dioxin
TCDD
Tetrachlorodibenzo p dioxin
Tetrachlorodibenzo-p-dioxin
Tetrachlorodibenzodioxin
Molecular FormulaC12H4Cl4O2
Molecular Weight322.0 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Cl
InChIInChI=1S/C12H4Cl4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H
InChIKeyHGUFODBRKLSHSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 77 °F (NTP, 1992)
In water, 2X10-4 mg/L at 25 °C
1.4 g/L in ortho-dichlorobenzene;  0.72 g/L in chlorobenzene;  0.57 g/L in benzene;  0.37 g/L in chloroform;  0.11 g/L in acetone;  0.05 g/L in n-octanol;  0.01 g/L in methanol;  0.04 g/L in lard oil
Solubility in water: none
0.00000002%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) CAS 1746-01-6 – Definitive Aryl Hydrocarbon Receptor Reference Standard for Potency Calibration


2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is the prototypical and most potent member of the polychlorinated dibenzo-p-dioxin (PCDD) class, functioning as a high-affinity ligand for the aryl hydrocarbon receptor (AhR) [1]. Its unparalleled potency and metabolic persistence have established it as the universal benchmark against which all other dioxin-like compounds (DLCs) are calibrated in toxic equivalency factor (TEF) schemes, making it indispensable for any laboratory conducting AhR-mediated toxicology, environmental risk assessment, or endocrine disruption research [2].

Why 2,3,7,8-Tetrachlorodibenzo-p-dioxin Cannot Be Replaced by In-Class Analogs for Validated Research Models


Despite sharing a common AhR binding mechanism, congeners such as 2,3,7,8-TCDF, 1,2,3,7,8-PeCDD, and PCB 126 exhibit large and biologically decisive differences in receptor binding affinity, transactivation potency, metabolic half-life, and tissue-specific response profiles relative to TCDD [1]. These differences translate into distinct toxicokinetic and toxicodynamic behaviors that render simple potency-scaling via TEFs unreliable for many endpoints, species, and cell types. Consequently, interchanging TCDD with a lower-affinity analog without recalibrating the entire experimental system introduces confounded dose-response relationships and undermines cross-study reproducibility, a concern explicitly documented in comparative studies where TEF-based predictions failed to predict acute lethality ranks and CYP1A1 induction magnitudes [2].

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) – Quantitative Differentiation Evidence Against Closest Analogs


AhR Binding Affinity: TCDD Exhibits a 1.58-Fold Higher Affinity Than TCDF by Direct Scatchard Comparison

In a direct head-to-head radioligand binding study using rat hepatic cytosol, [³H]-TCDD demonstrated a Kd of 0.60 nM compared to [³H]-TCDF with a Kd of 0.95 nM, representing a 1.58-fold higher equilibrium binding affinity for TCDD [1]. The difference in dissociation kinetics is even more pronounced: the [³H]-TCDF–AhR complex dissociates markedly faster than the [³H]-TCDD–AhR complex, a property that directly impacts receptor occupancy duration in vitro and in vivo.

AhR binding affinity radioligand binding Kd determination

AhR Transactivation Potency: TCDD Is 86-Fold More Potent Than 1,2,3,7,8-PeCDD and 7.6-Fold More Potent Than TCDF in Baikal Seal AhR Reporter Assay

In an in vitro reporter gene assay using COS-7 cells co-transfected with Baikal seal AhR expression plasmid and CYP1A1 promoter-driven luciferase reporter, TCDD achieved an EC50 of 0.021 nM. The structurally close analog 1,2,3,7,8-PeCDD required an EC50 of 1.8 nM (86-fold less potent), while 2,3,7,8-TCDF required 0.16 nM (7.6-fold less potent) [1]. This rank order was reproduced with relative potency (REP) calculations across multiple effect levels (EC20, EC50, EC80), yielding Baikal seal-specific induction equivalency factors (BS IEFs) of 0.010 for PeCDD, 0.018 for TCDF, and 0.0059 for PCB126, all normalized to TCDD = 1.0.

AhR transactivation EC50 reporter gene assay dioxin-like compounds

CYP1A1 Induction in Primary Human Keratinocytes: TCDD Achieves 9.8-Fold Higher Potency Than the WHO-TEF–Assigned Equivalent HxCDF

In normal human epidermal keratinocytes, CYP1A1 mRNA induction dose-response analysis yielded donor-averaged EC50 values for TCDD between 0.32 and 1.41 nM (donor-dependent), while HxCDF—assigned the identical WHO-TEF value of 0.1—showed a population-level REP of 0.98 relative to TCDD, translating to CYP1A1 induction EC50 values of 0.39–0.99 nM [1]. However, TCDF, also assigned WHO-TEF = 0.1, yielded an observed REP of only 0.10 (EC50 = 5.44 nM for Donor 1), and PCB126 (WHO-TEF = 0.1) produced a dramatically lower REP of 0.0027 (EC50 = 188–377 nM), representing a 37-fold departure from its assigned TEF [1]. The critical finding is that congener-specific REPs deviated substantially from the WHO-TEFs, confirming that only TCDD itself provides a reliable, invariant calibration point for human-relevant CYP1A1 induction bioassays.

CYP1A1 induction human keratinocytes relative potency TEF validation

Metabolic Half-Life: TCDD Displays 7.5-Fold Longer Elimination Half-Life Than TCDF, Driving Sustained AhR Activation

Comparative pharmacokinetic analysis in mice demonstrates that the elimination half-life of TCDD is approximately 15 days, compared to approximately 2 days for 2,3,7,8-TCDF—a 7.5-fold difference [1]. This pharmacokinetic divergence manifests functionally: steady-state TCDD levels are not reached by 4 weeks of repeated dosing, with hepatic EROD activity continuing to increase between weeks 4 and 13, whereas TCDF reaches steady state rapidly. In parallel, TCDD is resistant to AhR-induced metabolism, producing sustained AhR activation persisting well beyond a single dose in the μg/kg range, while the high-affinity endogenous-like ligand FICZ is rapidly metabolized with transient AhR activation [2].

pharmacokinetics half-life bioaccumulation sustained AhR activation

Acute Lethality Across AhR Genotypes: TCDD LD50 Varies 21-Fold in Congenic Mice, Revealing the Unmatched Dynamic Range for AhR Sensitivity Phenotyping

In C57BL/6J mice congenic at the Ah locus, TCDD exhibited an LD50 of 159 μg/kg in AhRbb (wild-type) mice compared to 3,351 μg/kg in AhRdd mice—a 21-fold difference attributable solely to the AhR genotype [1]. This >20-fold dynamic range in lethal dose sensitivity across a genetically defined, single-locus difference demonstrates that TCDD provides the largest usable window for discriminating AhR-dependent from AhR-independent toxicity mechanisms. In contrast, higher-chlorinated PCDD congeners such as 1,2,3,4,7,8-HxCDD showed inverted potency rankings in TCDD-resistant rat strains, where the hexachlorinated congener was actually more acutely lethal than TCDD, violating the TEF-predicted rank order and confirming that only TCDD maintains consistent, predictable genotype-toxicity relationships across models [2].

LD50 AhR genotype acute toxicity congenic mouse model

Species-Specific EROD Induction Relative Potency: TCDD Outperforms PCB126 by 140-Fold Against the WHO-TEF Benchmark in Mummichog Embryos

In a sublethal embryotoxicity study with the estuarine fish Fundulus heteroclitus (mummichog), the relative potency (ReP) of PCB126 compared to TCDD for inducing ethoxyresorufin-O-deethylase (EROD) activity was determined to be 0.71 [1]. This experimentally measured ReP is 140-fold higher than the WHO-TEF of 0.005 currently assigned to PCB126 for fish, which is based exclusively on rainbow trout embryolethality data. Crucially, the study further demonstrated that even at doses producing equivalent EROD induction, PCB126 and TCDD elicited different transcriptional response patterns: PCB126 uniquely induced sod2 expression indicative of antioxidant response activation, whereas TCDD did not, revealing mechanistically divergent downstream effects that cannot be captured by a simple TEF scaling factor [1].

EROD activity species-specific REP embryotoxicity TEF validation

Validated Application Scenarios for 2,3,7,8-Tetrachlorodibenzo-p-dioxin (CAS 1746-01-6) Based on Quantitative Differentiation Evidence


AhR Reporter Gene Assay Positive Control and Inter-Laboratory Calibration Standard

TCDD's uniquely high AhR transactivation potency (EC50 = 0.021 nM in mammalian AhR reporter systems) and its consistent rank-ordering across species make it the indispensable positive control for AhR luciferase reporter gene assays (CALUX, DR-CALUX, H4IIE-luc) [1]. Its use as the reference compound for generating relative potency (REP) values and toxic equivalency factors (TEFs) is required by regulatory frameworks worldwide, and substituting any other congener would require complete re-validation of the dose-response calibration curve, as demonstrated by the 86-fold EC50 difference between TCDD and PeCDD in the same assay system [2].

In Vivo Sustained AhR Activation Models for Immunotoxicity and Developmental Toxicology

For chronic or developmental exposure paradigms requiring sustained AhR pathway engagement, TCDD's 15-day elimination half-life and resistance to AhR-mediated metabolism are unmatched by TCDF (2-day half-life) or FICZ (transient activation) [1]. This property is critical for generating the persistent Cyp1a1 induction and Treg/Th17 differentiation outcomes that define TCDD immunotoxicology, and cannot be replicated by rapidly cleared AhR ligands without continuous infusion or supra-pharmacological dosing [2].

AhR Genotype-Phenotype Correlation Studies Using Congenic Rodent Models

The 21-fold LD50 difference observed between AhRbb and AhRdd congenic mice provides the largest dynamic range available for dissecting AhR genotype contributions to toxicity phenotypes [1]. Researchers investigating AhR polymorphisms, conditional knockouts, or pharmacological AhR antagonism require this wide sensitivity window to resolve partial effects that would be obscured by the narrower potency ranges of alternative AhR agonists, particularly given that higher-chlorinated congeners can exhibit inverted genotype-toxicity relationships in certain strain backgrounds [2].

Environmental EROD Bioassay Calibration and Species-Specific REP Determination

For ecological risk assessment laboratories performing EROD activity measurements in fish species, TCDD is the only compound that provides a globally recognized calibration reference, as evidenced by the 140-fold discrepancy between experimentally measured PCB126 potency (ReP = 0.71 in mummichog) and its WHO-TEF value (0.005) [1]. Any laboratory seeking to generate valid, publication-grade species-specific relative potency factors must include a TCDD dose-response curve in every assay plate to control for inter-species, inter-tissue, and inter-laboratory variability in AhR responsiveness.

Quote Request

Request a Quote for 2,3,7,8-Tetrachlorodibenzo-p-dioxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.